

BODIPY FL-X: Application Notes and Protocols for Live Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BODIPY FL-X

Cat. No.: B018997

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL-X is a bright, green-fluorescent dye widely utilized in live-cell imaging due to its exceptional photophysical properties. Its core structure, a boron-dipyrromethene, provides high fluorescence quantum yield, sharp excitation and emission peaks, and relative insensitivity to environmental factors such as pH and solvent polarity.[1][2][3][4][5] These characteristics make it an ideal probe for dynamic cellular studies. This document provides detailed application notes and protocols for the use of **BODIPY FL-X** and its derivatives in various live-cell imaging techniques.

BODIPY FL-X is particularly noted for its hydrophobic nature, which makes it well-suited for staining lipids, membranes, and other lipophilic structures within cells.[2][6] Furthermore, its availability with reactive moieties, such as the N-hydroxysuccinimidyl (NHS) ester, allows for covalent labeling of primary amines on proteins and other biomolecules, enabling specific tracking and localization studies.[2][7]

Photophysical and Chemical Properties

A comprehensive understanding of the quantitative properties of **BODIPY FL-X** is crucial for designing and executing successful live-cell imaging experiments. The following table summarizes its key characteristics.

Property	Value	Reference
Excitation Maximum (λ_{ex})	504 nm	[1][2][7]
Emission Maximum (λ_{em})	510 nm	[1][2][7]
Molar Extinction Coefficient	$\sim 85,000 \text{ cm}^{-1}\text{M}^{-1}$	[2]
Fluorescence Quantum Yield	High	[1][3][5][7]
Excited-State Lifetime	≥ 5 nanoseconds	[2][6]
Molecular Weight (NHS Ester)	502.32 g/mol	[2]
Reactive Group (as NHS Ester)	Succinimidyl Ester	[2]
Reactivity	Primary amines (R-NH_2)	[2]

Applications in Live Cell Imaging

BODIPY FL-X and its conjugates are versatile tools for a range of live-cell imaging applications, including:

- Fluorescence Microscopy: High-resolution visualization of labeled proteins, lipids, and organelles.
- Flow Cytometry: Quantitative analysis of labeled cell populations.[8][9][10][11]
- Protein Labeling and Tracking: Covalent labeling of proteins for localization and dynamic studies.[12][13]
- Lipid Droplet and Membrane Staining: Visualization of neutral lipids and cellular membranes.[5][8][9][10][14][15]
- Fluorescence Polarization Assays: Enabled by its relatively long excited-state lifetime.[2][6]
- Two-Photon Excitation (TPE) Microscopy: Facilitated by a large two-photon cross-section.[2][6]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of **BODIPY FL-X** in live-cell imaging.

Protocol 1: General Live-Cell Staining

This protocol outlines the basic steps for staining live cells in culture with **BODIPY FL-X** derivatives for fluorescence microscopy.

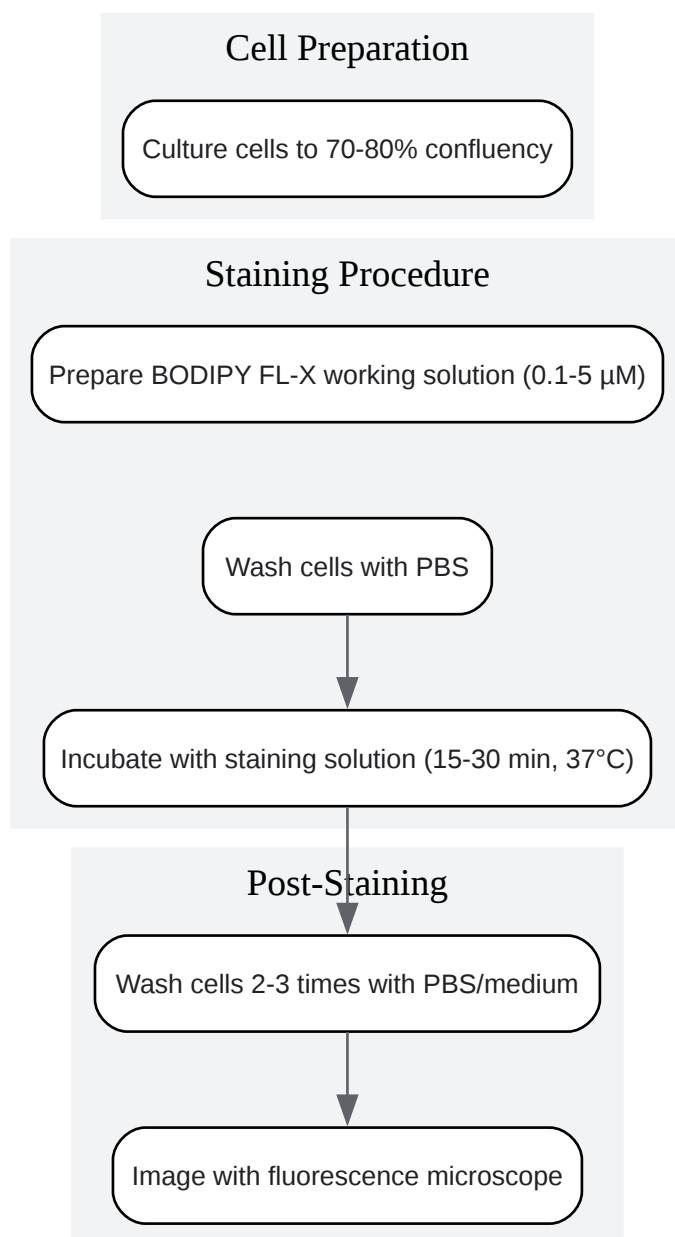
Materials:

- **BODIPY FL-X** conjugate (e.g., BODIPY FL C5-ceramide for Golgi apparatus or general lipid staining)
- Live cells cultured on coverslips or in imaging dishes
- Phosphate-Buffered Saline (PBS)
- Complete cell culture medium
- Fluorescence microscope

Procedure:

- Cell Preparation: Culture cells to a confluence of 70-80% on a suitable imaging vessel.[\[14\]](#)
- Staining Solution Preparation: Prepare a working solution of the **BODIPY FL-X** conjugate in serum-free medium or PBS. The optimal concentration typically ranges from 0.1 to 5 μM and should be determined empirically.[\[14\]](#)[\[16\]](#)
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells gently with pre-warmed PBS.
 - Add the **BODIPY FL-X** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[14\]](#)

- Washing:
 - Remove the staining solution.
 - Wash the cells 2-3 times with pre-warmed PBS or complete culture medium to remove unbound dye and reduce background fluorescence.[\[14\]](#)
- Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC or Alexa Fluor 488 filter set).



[Click to download full resolution via product page](#)

Figure 1. General workflow for live-cell staining with **BODIPY FL-X**.

Protocol 2: Covalent Labeling of Proteins with **BODIPY FL-X NHS Ester**

This protocol describes the conjugation of **BODIPY FL-X NHS ester** to proteins for subsequent introduction into live cells or for in vitro studies.

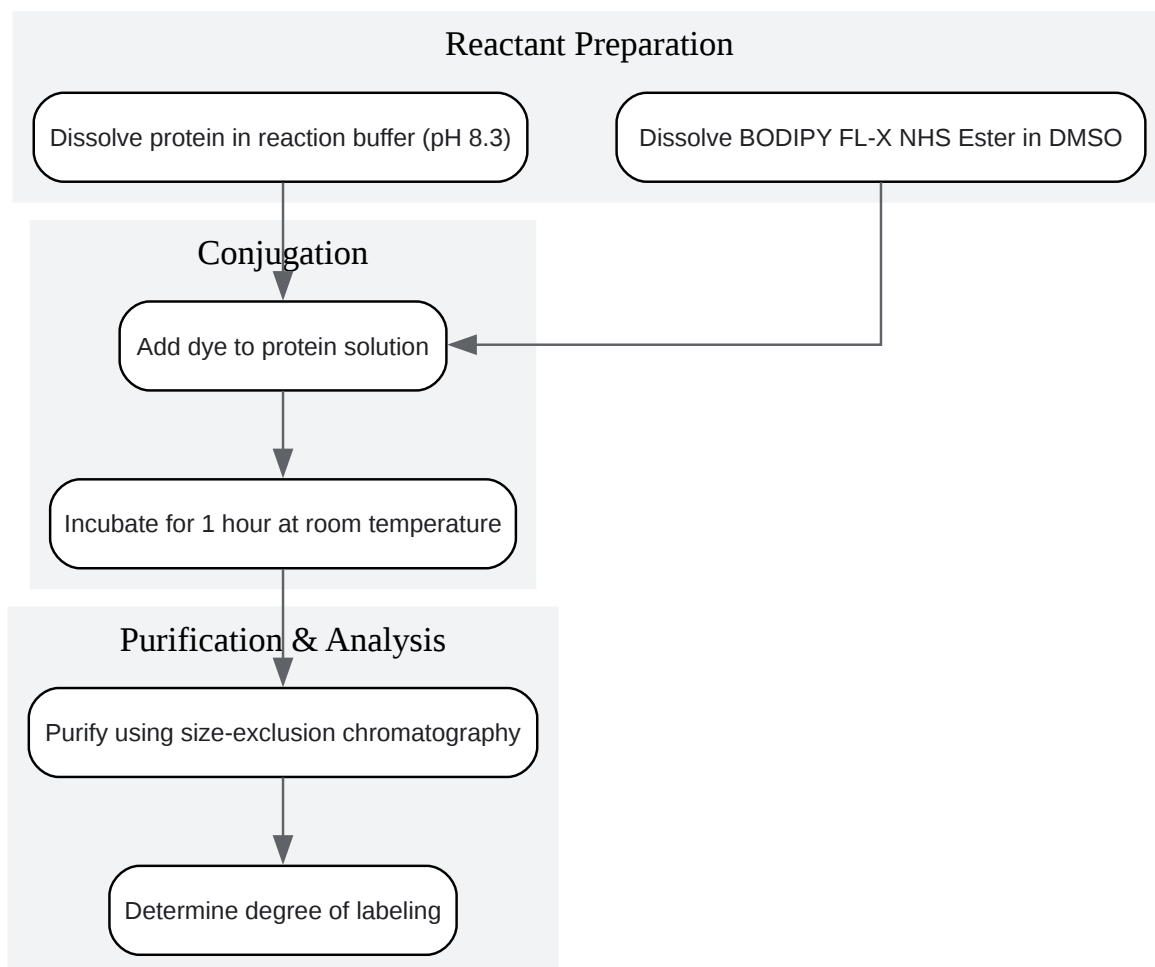
Materials:

- **BODIPY FL-X NHS Ester**
- Purified protein with available primary amines
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- DMSO (anhydrous)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
- Dye Preparation: Immediately before use, dissolve the **BODIPY FL-X NHS ester** in a small amount of DMSO to create a stock solution (e.g., 10 mg/mL).
- Conjugation Reaction:
 - While vortexing, add the dissolved dye to the protein solution. The molar ratio of dye to protein will need to be optimized but a starting point is often 10-20 moles of dye per mole of protein.
 - Incubate the reaction for 1 hour at room temperature, protected from light.

- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
- Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at ~504 nm).



[Click to download full resolution via product page](#)

Figure 2. Workflow for covalent protein labeling with **BODIPY FL-X NHS Ester**.

Protocol 3: Staining of Neutral Lipid Droplets for Flow Cytometry

This protocol is adapted for the quantitative analysis of cellular neutral lipid content using BODIPY 493/503, a derivative commonly used for this purpose, followed by flow cytometry.

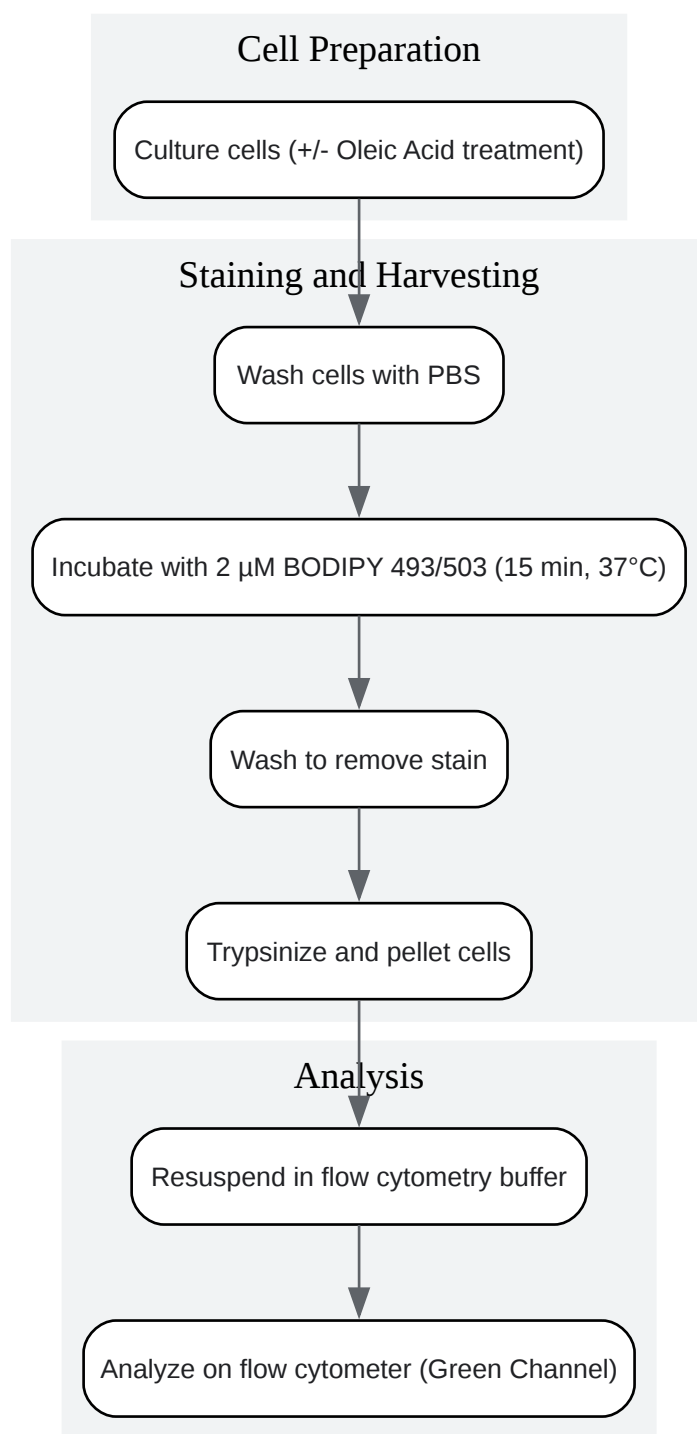
Materials:

- BODIPY 493/503
- Live cells in suspension or adherent cells to be brought into suspension
- PBS
- Trypsin-EDTA (for adherent cells)
- Flow cytometry buffer (e.g., PBS with 1% BSA)
- Flow cytometer

Procedure:

- Cell Preparation:
 - For adherent cells, grow to the desired confluency. For suspension cells, ensure an adequate cell number.
 - Optional: Treat cells with oleic acid (e.g., 30 μ M overnight) to induce lipid droplet formation as a positive control.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Staining Solution Preparation: Prepare a 2 μ M BODIPY 493/503 staining solution in PBS from a DMSO stock.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Cell Staining:
 - Wash cells once with PBS.[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - Incubate cells in the staining solution for 15 minutes at 37°C, protected from light.[\[8\]](#)[\[9\]](#)[\[10\]](#) Include an unstained control sample.
- Harvesting and Washing:

- Wash cells with PBS to remove the staining solution.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- For adherent cells, trypsinize to create a single-cell suspension.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Pellet the cells by centrifugation (e.g., 250 x g for 5 minutes).[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Flow Cytometry Analysis:
 - Resuspend the cell pellet in flow cytometry buffer.
 - Analyze the samples on a flow cytometer, detecting the BODIPY fluorescence in the green channel (e.g., FL1).



[Click to download full resolution via product page](#)

Figure 3. Workflow for lipid droplet analysis by flow cytometry.

Troubleshooting and Considerations

- **Photostability:** While BODIPY dyes are relatively photostable, it is always recommended to minimize light exposure to prevent photobleaching, especially during long-term imaging experiments.[14][17][18]
- **Concentration Optimization:** The optimal staining concentration can vary between cell types and specific BODIPY conjugates. It is advisable to perform a concentration titration to achieve the best signal-to-noise ratio.
- **Background Fluorescence:** Inadequate washing can lead to high background fluorescence. Ensure thorough but gentle washing steps.[14]
- **Cytotoxicity:** While generally exhibiting low cytotoxicity, it is good practice to assess the potential for dye-induced cellular stress, especially at higher concentrations or with prolonged incubation times.[19]
- **Hydrophobicity:** The hydrophobic nature of BODIPY dyes can sometimes lead to aggregation in aqueous solutions. Using a stock solution in DMSO and diluting it immediately before use can mitigate this issue.[19]

Conclusion

BODIPY FL-X and its derivatives are powerful and versatile fluorescent probes for a wide array of live-cell imaging applications. Their bright, stable fluorescence and adaptability for targeting specific cellular components make them invaluable tools for researchers in cell biology, drug discovery, and related fields. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively harness the capabilities of **BODIPY FL-X** to visualize and quantify dynamic cellular processes with high precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Invitrogen™ BODIPY™ FL-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 3. probes.bocsci.com [probes.bocsci.com]
- 4. lifetein.com [lifetein.com]
- 5. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BODIPY FL Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. amsbio.com [amsbio.com]
- 8. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry [bio-protocol.org]
- 9. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. BODIPY-based dye for no-wash live-cell staining and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Bodipy-Cyclooctyne for Protein Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. probes.bocsci.com [probes.bocsci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. labs.pbrc.edu [labs.pbrc.edu]
- 17. probes.bocsci.com [probes.bocsci.com]
- 18. mdpi.com [mdpi.com]
- 19. probes.bocsci.com [probes.bocsci.com]
- To cite this document: BenchChem. [BODIPY FL-X: Application Notes and Protocols for Live Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018997#bodipy-fl-x-for-live-cell-imaging-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com